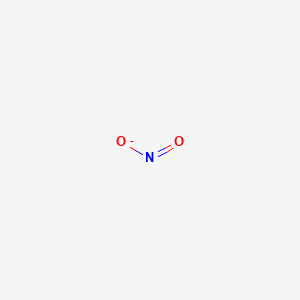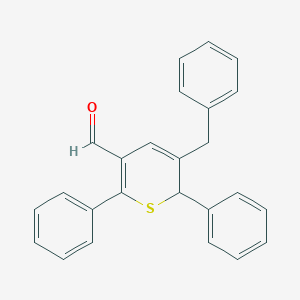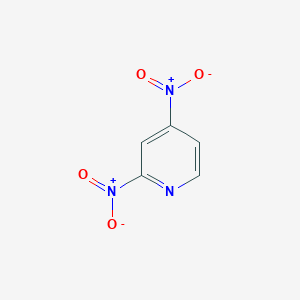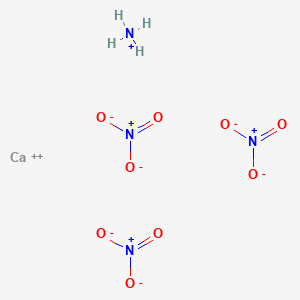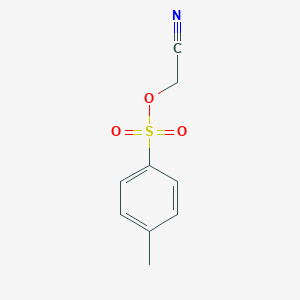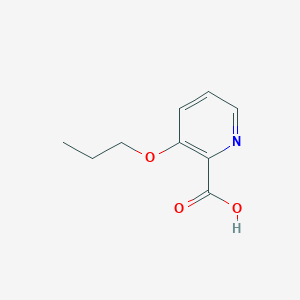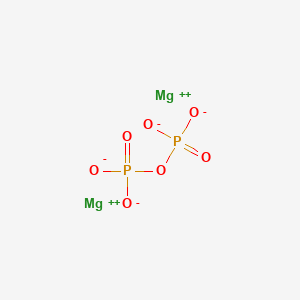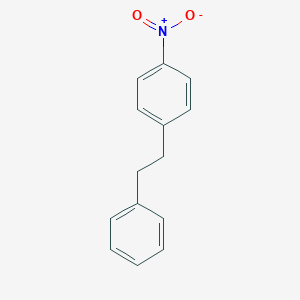
Benzene, 1-nitro-4-(2-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-nitro-4-(2-phenylethyl)-, also known as NPEB, is a chemical compound that has been widely used in scientific research applications. It is a nitro-substituted derivative of phenylethylamine and is commonly used as a ligand for studying the function of various receptors in the central nervous system.
科学研究应用
Benzene, 1-nitro-4-(2-phenylethyl)- has been used extensively in scientific research as a ligand for studying the function of various receptors in the central nervous system. It has been shown to bind to the sigma-1 receptor, which is involved in regulating neurotransmitter release, calcium signaling, and cell survival. Benzene, 1-nitro-4-(2-phenylethyl)- has also been used as a ligand for the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft.
作用机制
The mechanism of action of Benzene, 1-nitro-4-(2-phenylethyl)- is not fully understood, but it is thought to act as a modulator of receptor function. It has been shown to enhance the activity of the sigma-1 receptor, leading to increased calcium signaling and neurotransmitter release. Benzene, 1-nitro-4-(2-phenylethyl)- has also been shown to inhibit the activity of the dopamine transporter, leading to increased levels of dopamine in the synaptic cleft.
生化和生理效应
Benzene, 1-nitro-4-(2-phenylethyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and serotonin in the brain. Benzene, 1-nitro-4-(2-phenylethyl)- has also been shown to increase the activity of the sigma-1 receptor, leading to increased calcium signaling and cell survival. Additionally, Benzene, 1-nitro-4-(2-phenylethyl)- has been shown to have analgesic effects in animal models.
实验室实验的优点和局限性
Benzene, 1-nitro-4-(2-phenylethyl)- has several advantages for use in lab experiments. It is a highly selective ligand for the sigma-1 receptor and the dopamine transporter, making it useful for studying these receptors in isolation. Additionally, Benzene, 1-nitro-4-(2-phenylethyl)- has a high affinity for these receptors, allowing for the detection of low levels of receptor expression. However, Benzene, 1-nitro-4-(2-phenylethyl)- is a relatively expensive compound and may not be suitable for use in large-scale experiments.
未来方向
There are several future directions for research involving Benzene, 1-nitro-4-(2-phenylethyl)-. One area of interest is the development of more selective ligands for the sigma-1 receptor and the dopamine transporter. Additionally, the biochemical and physiological effects of Benzene, 1-nitro-4-(2-phenylethyl)- on other neurotransmitter systems, such as glutamate and GABA, warrant further investigation. Finally, the potential therapeutic applications of Benzene, 1-nitro-4-(2-phenylethyl)-, such as in the treatment of pain or neurodegenerative diseases, should be explored.
合成方法
The synthesis of Benzene, 1-nitro-4-(2-phenylethyl)- involves the reaction of 1-nitro-4-bromo-2-phenylethylene with phenylethylamine in the presence of a palladium catalyst. This reaction results in the formation of Benzene, 1-nitro-4-(2-phenylethyl)- as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
属性
CAS 编号 |
14310-29-3 |
|---|---|
产品名称 |
Benzene, 1-nitro-4-(2-phenylethyl)- |
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC 名称 |
1-nitro-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C14H13NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
InChI 键 |
FCVDHPQXWWONCH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
其他 CAS 编号 |
14310-29-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



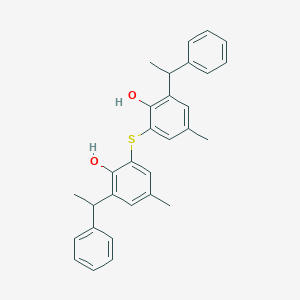
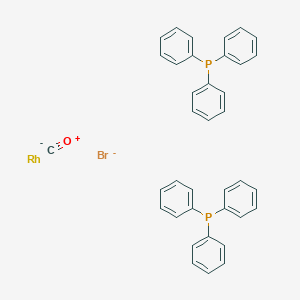
![7-methyl-12H-benzo[c]phenarsazinine](/img/structure/B80441.png)
![3-[(1-Naphthylmethyl)amino]propan-1-OL](/img/structure/B80442.png)
![6-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B80443.png)
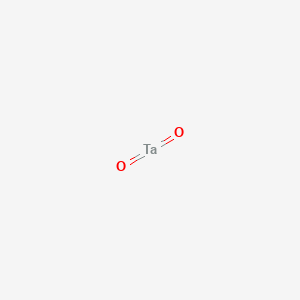
![Thulium chloride heptahydrate [MI]](/img/structure/B80450.png)
